molecular formula C11H15N3O B1416288 3-(5-methoxy-1H-benzimidazol-2-yl)propan-1-amine CAS No. 897601-78-4

3-(5-methoxy-1H-benzimidazol-2-yl)propan-1-amine

Cat. No.: B1416288
CAS No.: 897601-78-4
M. Wt: 205.26 g/mol
InChI Key: UFXLAXGCSCHCGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Methoxy-1H-benzimidazol-2-yl)propan-1-amine is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol . This compound is characterized by the presence of a benzimidazole ring substituted with a methoxy group at the 5-position and a propan-1-amine chain at the 2-position. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methoxy-1H-benzimidazol-2-yl)propan-1-amine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methoxy-1H-benzimidazol-2-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

3-(5-Methoxy-1H-benzimidazol-2-yl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-methoxy-1H-benzimidazol-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Methoxy-1H-benzimidazol-2-yl)propanoic acid hydrochloride
  • 3-(5,7-Dimethyl-1H-benzimidazol-2-yl)propanoic acid
  • 3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride

Uniqueness

3-(5-Methoxy-1H-benzimidazol-2-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(6-methoxy-1H-benzimidazol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-15-8-4-5-9-10(7-8)14-11(13-9)3-2-6-12/h4-5,7H,2-3,6,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXLAXGCSCHCGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-methoxy-1H-benzimidazol-2-yl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(5-methoxy-1H-benzimidazol-2-yl)propan-1-amine
Reactant of Route 3
Reactant of Route 3
3-(5-methoxy-1H-benzimidazol-2-yl)propan-1-amine
Reactant of Route 4
Reactant of Route 4
3-(5-methoxy-1H-benzimidazol-2-yl)propan-1-amine
Reactant of Route 5
Reactant of Route 5
3-(5-methoxy-1H-benzimidazol-2-yl)propan-1-amine
Reactant of Route 6
Reactant of Route 6
3-(5-methoxy-1H-benzimidazol-2-yl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.